Amyl-glycine hydrochloride

Description

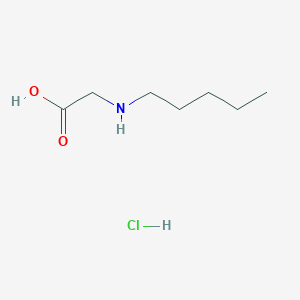

Amyl-glycine hydrochloride (pentyl glycinate hydrochloride) is a glycine derivative where the amino group of glycine is esterified with an amyl (pentyl) group and subsequently converted to its hydrochloride salt. This modification enhances its solubility in polar solvents and stabilizes the compound for applications in organic synthesis, pharmaceuticals, and biochemical research. Glycine derivatives, including their ester hydrochlorides, are widely used as intermediates in peptide synthesis, prodrug formulations, and chiral auxiliaries .

Properties

CAS No. |

33211-98-2 |

|---|---|

Molecular Formula |

C7H16ClNO2 |

Molecular Weight |

181.66 g/mol |

IUPAC Name |

2-(pentylamino)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-8-6-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H |

InChI Key |

XWEBGYHDYSOANZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amyl-glycine hydrochloride typically involves the reaction of amylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The process can be summarized as follows:

Amylamine and Glycine Reaction: Amylamine is reacted with glycine in an aqueous solution.

Hydrochloric Acid Addition: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.

Purification: The resulting compound is purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is scaled up from laboratory methods, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amyl-glycine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amyl-glycine oxide, while reduction may produce amyl-glycine amine.

Scientific Research Applications

Amyl-glycine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, including its role as an anti-cancer agent.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of amyl-glycine hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to proteins and enzymes, affecting their function and activity. The compound may also interact with DNA, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares amyl-glycine hydrochloride with four structurally related glycine ester hydrochlorides:

Key Observations :

- Solubility : Water solubility decreases with increasing alkyl chain length due to reduced polarity. Methyl and isopropyl esters are more water-soluble, while amyl and phenyl derivatives favor lipid-rich environments .

- Thermal Stability : Methyl and phenyl esters exhibit higher melting points, likely due to stronger crystalline packing or π-π interactions .

- Applications : Shorter-chain esters (methyl, isopropyl) are preferred in aqueous-phase reactions, whereas amyl-glycine HCl may serve in lipid-based formulations or membrane permeability studies .

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and spectroscopic properties of amyl-glycine hydrochloride?

this compound’s structural and spectroscopic analysis typically involves solid-state linear polarized IR spectroscopy (to study hydrogen bonding and conformational behavior) combined with quantum chemical ab initio calculations for theoretical validation . Additionally, ¹H and ¹³C NMR spectroscopy provides insights into molecular dynamics, while thermogravimetry (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For purity validation, mass spectrometry (ESI-MS/FAB-MS) is critical. A comparative approach between the hydrochloride salt and its neutral form is advised to isolate intermolecular interactions .

Table 1: Common Analytical Techniques for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| IR Spectroscopy | Hydrogen bonding analysis | Peak shifts at 2500–3500 cm⁻¹ (N–H/O–H stretches) |

| NMR | Conformational dynamics | Chemical shifts in δ 1.5–4.5 ppm (alkyl/amine groups) |

| TGA/DSC | Thermal stability | Decomposition onset temperature, enthalpy changes |

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Follow modular experimental design principles:

- Step 1: Document reagent stoichiometry, solvent systems (e.g., HCl for hydrochlorination), and reaction times.

- Step 2: Validate intermediates via thin-layer chromatography (TLC) or HPLC before proceeding to final synthesis .

- Step 3: Include control experiments using known glycine derivatives (e.g., methyl esters) to benchmark purity and yield .

- Step 4: Adhere to safety protocols for handling corrosive reagents (e.g., HCl), including glove compatibility checks and fume hood use .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between this compound and its neutral form?

Contradictions often arise from intermolecular hydrogen bonding in the hydrochloride form, which alters vibrational modes and NMR chemical shifts. To resolve this:

- Perform solvent-dependent studies (e.g., DMSO vs. aqueous solutions) to isolate solvent effects.

- Use density functional theory (DFT) simulations to model hydrogen-bonded networks and compare with experimental IR/NMR data .

- Cross-reference with crystallographic data (if available) to validate spatial arrangements of ions and counterions.

Q. What advanced strategies optimize the stability of this compound in long-term storage for pharmacological studies?

Stability optimization requires:

- Excipient compatibility testing : Screen buffers (e.g., phosphate, citrate) and stabilizers (e.g., sucrose) to prevent hydrolysis or oxidation .

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC or LC-MS.

- Lyophilization : For hygroscopic hydrochloride salts, lyophilize under vacuum (<0.1 mBar) to extend shelf life .

Q. How do intermolecular interactions in this compound influence its biological activity in vitro?

The hydrochloride form’s ionic interactions enhance solubility in aqueous media, improving bioavailability. However, excessive chloride ions may interfere with cellular assays (e.g., ion-sensitive pathways). Mitigation strategies:

- Use dialysis or ultrafiltration to remove excess chloride before cell-based experiments.

- Compare activity profiles with neutral analogs to isolate charge-dependent effects .

Methodological Challenges

Q. What are the critical pitfalls in interpreting mass spectrometry data for this compound?

Common pitfalls include:

- Adduct formation : Sodium/potassium adducts (e.g., [M+Na]⁺) may obscure molecular ion peaks. Use post-column infusion of ammonium acetate to suppress adducts.

- In-source fragmentation : Hydrochloride salts may fragment under high ESI voltages. Optimize voltage (1.5–2.5 kV) and desolvation temperature (150–200°C) .

Q. How can researchers address discrepancies between computational models and experimental data for hydrogen bonding in this compound?

Discrepancies often stem from implicit solvent approximations in simulations. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.